molecular formula C24H24N4O4 B11005733 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11005733
M. Wt: 432.5 g/mol
InChI Key: AGKJCTGBCFIXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS# 1324069-34-2) is a synthetic organic compound with a molecular formula of C24H24N4O4 and a molecular weight of 432.5 g/mol . This pyridazinone-acetamide derivative is supplied for research purposes as part of a chemical class investigated for its potential in targeted cancer therapy. Compounds within this structural family have been identified as first-in-class inhibitors that target the protein arginine methyltransferase PRMT5 . Specifically, related molecules function as PBM (PRMT5 Binding Motif)-competitive inhibitors, disrupting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1 . This mechanism is distinct from catalytic site inhibitors and represents a novel approach to modulating PRMT5 activity, which is a synthetic lethal dependency in cancers with MTAP deletions, such as certain glioblastomas and mesotheliomas . Researchers can utilize this compound to probe PBM-dependent PRMT5 functions and explore selective strategies for targeting methyltransferase activity in oncology. The product is intended for non-human research applications only, including medicinal chemistry, hit-to-lead optimization, and investigating mechanisms of enzyme inhibition in biochemical and cellular assays. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-15-14-27-13-12-19-21(4-3-5-22(19)27)25-23(29)16-28-24(30)11-10-20(26-28)17-6-8-18(32-2)9-7-17/h3-13H,14-16H2,1-2H3,(H,25,29)

InChI Key

AGKJCTGBCFIXIE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Esters

The 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation. A representative method involves:

  • Reacting 3-(4-methoxybenzylidene)-4-oxopentanoic acid (0.05 mol) with hydrazine hydrate (0.1 mol) in ethanol under reflux for 2 hours.

  • Isolating the intermediate pyridazin-3(2H)-one via recrystallization (acetone, 79% yield).

Mechanism :

\ce\chemfig6((=O)C([::60]OCH3)=C([::60]CH2COOH)NN))β-Keto ester+NH2NH2>[Δ]\chemfig6((=O)C([::60]OCH3)=C([::60]CH2COOH)NN))Pyridazinone\ce{ \underset{\text{β-Keto ester}}{\chemfig{6((=O)-C(-[::60]OCH_3)=C(-[::60]CH_2COOH)-N-N-))}} + NH_2NH_2 ->[\Delta] \underset{\text{Pyridazinone}}{\chemfig{6((=O)-C(-[::60]OCH3)=C(-[::60]CH2COOH)-N-N-))}} }

Alkylation of the Pyridazinone Intermediate

The pyridazinone is alkylated at the N1 position using ethyl bromoacetate:

  • Combining the pyridazinone (0.05 mol) with potassium carbonate (0.1 mol), tetrabutylammonium bromide (0.01 mol), and ethyl bromoacetate (0.1 mol) in dimethylformamide (DMF) at room temperature for 24 hours.

  • Isolating the product (2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid ethyl ester) in 79% yield.

Optimization :

  • Solvent : DMF enhances nucleophilicity of the pyridazinone nitrogen.

  • Catalyst : Tetrabutylammonium bromide facilitates phase transfer.

Functionalization of the Indole Moiety

N-Alkylation of Indole

The 1-(2-methoxyethyl)-1H-indol-4-yl group is synthesized via N-alkylation:

  • Treating indole (20 mmol) with 2-bromoethyl methyl ether (24 mmol) in tetrahydrofuran (THF) at 50°C for 30 minutes.

  • Purifying the product (1-(2-methoxyethyl)-1H-indol-4-amine) via flash chromatography (77% yield).

Key Data :

ParameterValue
Reaction Time30 minutes
Temperature50°C
Yield77%

Friedel-Crafts Acylation (Alternative Route)

For substituted indoles, a Friedel-Crafts approach is employed:

  • Reacting indole with methyl chlorooxoacetate in the presence of AlCl₃ to form 3-glyoxylate esters.

  • Converting esters to amides using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

Amide Bond Formation

Activation of the Carboxylic Acid

The acetic acid derivative (from pyridazinone alkylation) is activated for amide coupling:

  • Hydrolyzing the ethyl ester (0.05 mol) with NaOH (2M) in ethanol/water (1:1) to yield 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid.

  • Activating the acid using HATU (0.055 mol) and DIPEA (0.12 mol) in DMF.

Coupling with the Indole Amine

  • Adding 1-(2-methoxyethyl)-1H-indol-4-amine (0.05 mol) to the activated acid in DMF at 0–5°C.

  • Stirring for 12 hours at room temperature and isolating the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield Data :

StepYieldPurity (HPLC)
Ester Hydrolysis85%95%
Amide Coupling68%98%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7).

  • Purity : >98% (confirmed via HPLC).

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6) :
    δ 7.55 (d, 1H, indole H), 7.46 (dd, 1H, pyridazinone H), 4.19 (q, 2H, -OCH₂CH₃), 3.79 (s, 3H, -OCH₃).

  • HRMS : m/z 432.5 ([M+H]⁺).

Comparative Analysis of Methods

Method StepReagents/ConditionsYield (%)Reference
Pyridazinone SynthesisHydrazine hydrate, ethanol79
Indole Alkylation2-Bromoethyl methyl ether, THF77
Amide CouplingHATU, DIPEA, DMF68

Challenges and Optimizations

  • Indole N-Alkylation : Direct alkylation fails for sterically hindered indoles; Friedel-Crafts acylation is preferred.

  • Pyridazinone Stability : Prolonged heating (>3 hours) leads to decomposition; reaction monitoring via TLC is critical .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

Compound Indole Substituent Key Differences Reference
Main Compound 1-(2-Methoxyethyl)-1H-indol-4-yl Enhanced solubility via methoxyethyl -
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 2-(6-Fluoroindol-1-yl)ethyl Fluoro substitution increases lipophilicity
N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Unsubstituted 1H-indol-4-yl Lacks solubilizing 2-methoxyethyl group

Key Findings :

  • The 2-methoxyethyl group in the main compound likely improves aqueous solubility compared to unsubstituted indoles (e.g., ) .
  • Fluorinated indole derivatives (e.g., ) may exhibit higher metabolic stability but reduced solubility .

Substituent Variations on the Pyridazinone/Phenyl Ring

Compound Pyridazinone/Phenyl Substituent Key Differences Reference
Main Compound 4-Methoxyphenyl Electron-donating para-methoxy group -
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] p-Tolyl (methyl) Reduced steric bulk vs. methoxy
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Fluoro-2-methoxyphenyl Dual fluoro/methoxy substitution

Key Findings :

  • The para-methoxy group in the main compound may enhance π-π stacking interactions compared to p-tolyl derivatives () .
  • Ortho-substituted methoxy/fluoro groups () could alter binding affinity due to steric and electronic effects .

Heterocyclic Variations in the Acetamide Side Chain

Compound Acetamide-Linked Heterocycle Key Differences Reference
Main Compound Pyridazinone Electron-deficient ring for H-bonding -
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thiazole Basic nitrogen in thiazole for interactions
2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide Pyrazole Smaller heterocycle with dual N-donors

Key Findings :

  • Pyridazinone (main compound) vs. thiazole (): Thiazole’s sulfur atom may influence redox properties, while pyridazinone’s carbonyl aids H-bonding .
  • Pyrazole derivatives () offer dual hydrogen-bonding sites but lack the pyridazinone’s rigidity .

Molecular Weight and Drug-Likeness

Compound Molecular Formula Molecular Weight Reference
Main Compound Not provided ~430 (estimated) -
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C23H21F2N4O3 443.44
N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C21H18N4O3 374.4

Key Findings :

  • The main compound’s estimated molecular weight (~430) aligns with typical drug-like molecules but may approach the upper limit for optimal bioavailability.
  • Lower molecular weight analogs (e.g., ) might exhibit improved permeability but reduced target affinity .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological evaluations, mechanisms of action, and therapeutic potentials of this compound.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyValue
Molecular Formula C23H24N4O5
Molecular Weight 436.5 g/mol
IUPAC Name 2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Canonical SMILES CC1=NN=C(O1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)OC

Synthesis

The synthesis of this compound involves multiple steps, starting with the preparation of indole and oxadiazole intermediates. The indole can be synthesized through Fischer indole synthesis, while the oxadiazole is prepared via cyclization reactions. The final product is obtained through etherification followed by acylation processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown significant antiproliferative effects in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These compounds demonstrated IC50 values of 52 nM and 74 nM, respectively, indicating potent activity against these cancer types .

The proposed mechanism of action for this compound involves its interaction with tubulin, leading to disrupted microtubule dynamics and ultimately inducing apoptosis in cancer cells. Immunofluorescence studies have indicated that compounds similar to this one can induce multinucleation in MCF-7 cells, a hallmark of mitotic catastrophe .

Case Studies

  • Study on Indole Derivatives : A study investigated various indole derivatives similar to our compound and found that they exhibited significant anti-tumor activity through tubulin polymerization inhibition. These findings suggest that the structural features of indoles are critical for their biological efficacy .
  • Pyridazin Derivatives : Another research focused on pyridazin derivatives showed that modifications could enhance their anticancer properties. The incorporation of methoxyphenyl groups was noted to improve selectivity towards cancer cells while sparing non-tumorigenic cells .

Research Findings

The biological evaluations conducted on related compounds have provided insights into their pharmacological profiles:

Compound TypeActivityIC50 Values (nM)
Indole DerivativesAntiproliferative52 (MCF-7), 74 (MDA-MB-231)
Pyridazin DerivativesTubulin inhibitionNot specified

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or keto-esters) under acidic conditions (HCl or H₂SO₄) .
  • Step 2 : Alkylation of the indole moiety using 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Acetylation via coupling of the pyridazinone and indole intermediates using activating agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 4-methoxyphenyl and indole) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₅H₂₅N₃O₄⁺: 432.1918) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :
  • LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity. Adjust solubility using DMSO for in vitro assays .
  • Stability : Perform accelerated degradation studies under varied pH (1–10) and temperature (4–40°C). Monitor via HPLC; methoxy groups enhance oxidative stability compared to hydroxyl analogs .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action against phosphodiesterase 4 (PDE4)?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant PDE4B/C isoforms with cAMP as substrate. Measure IC₅₀ via fluorescence polarization (FP) or radioisotopic assays .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to identify binding interactions with PDE4’s catalytic pocket (e.g., H-bonds with pyridazinone oxygen) .
  • Mutagenesis : Validate key residues (e.g., Gln⁴⁴³ in PDE4B) via site-directed mutagenesis and assess activity loss .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :
  • Modify Substituents :
  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance target affinity .
  • Vary the indole’s 2-methoxyethyl chain to improve metabolic stability (e.g., cyclopropylmethyl) .
  • In Vitro Screening : Test derivatives in PDE4 inhibition assays and correlate results with computed descriptors (e.g., polar surface area, cLogP) .

Q. What in vivo models are appropriate for evaluating its anti-inflammatory efficacy?

  • Methodological Answer :
  • Murine LPS-Induced Inflammation : Administer compound (10–50 mg/kg, oral) and measure TNF-α/IL-6 levels via ELISA .
  • Collagen-Induced Arthritis (CIA) : Assess joint swelling reduction and histopathological scoring .
  • Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine bioavailability and half-life .

Q. How can researchers resolve contradictions in reported biological activities (e.g., PDE4 vs. HDAC inhibition)?

  • Methodological Answer :
  • Target Deconvolution : Use chemoproteomics (activity-based protein profiling) to identify off-target interactions .
  • Selectivity Panels : Screen against related enzymes (e.g., PDE3, HDAC1–11) to confirm specificity .
  • Gene Knockdown : Apply siRNA silencing of PDE4/HDACs in cellular models to isolate primary targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent substrate concentrations (e.g., 1 µM cAMP), enzyme sources, and buffer pH .
  • Control for Purity : Re-test batches with HPLC-verified purity >98% to exclude impurity-driven artifacts .
  • Inter-lab Validation : Collaborate with independent labs using blinded samples .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

  • Methodological Answer :
  • Vehicle Controls : DMSO (≤0.1%) to rule out solvent effects .
  • Positive Controls : Staurosporine (apoptosis inducer) and dexamethasone (anti-inflammatory) .
  • Cell Viability Metrics : Combine MTT, ATP-Glo, and live/dead staining for robustness .

Methodological Optimization

Q. How to improve synthetic yield of the pyridazinone core?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield (85% vs. 60%) via controlled dielectric heating .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.